molecular formula C13H9IO B1332398 4-Iodobenzophenone CAS No. 6136-66-9

4-Iodobenzophenone

Cat. No. B1332398
CAS RN: 6136-66-9
M. Wt: 308.11 g/mol
InChI Key: OCAJMURFVZWFPX-UHFFFAOYSA-N
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Description

4-Iodobenzophenone is a chemical compound that serves as a versatile building block in organic synthesis and material science. It is characterized by the presence of an iodine atom attached to the benzene ring, which is further connected to a benzophenone group. This structure makes it a valuable intermediate for various chemical transformations and applications.

Synthesis Analysis

The synthesis of 4-Iodobenzophenone-related compounds can be achieved through multiple synthetic routes. For instance, hexakis(4-iodophenyl)-peri-hexabenzocoronene, a derivative of 4-Iodobenzophenone, is synthesized via a rational multistep process, which includes Hagihara-Sonogashira coupling and results in highly ordered columnar liquid crystalline molecules . Another approach involves the CuI-mediated sequential iodination/cycloetherification of o-arylphenols, leading to the synthesis of 2- or 4-iododibenzofurans . Additionally, functionalized phosphane-containing key building blocks can be synthesized and converted into 4-iodobenzoate, which is then used for labeling reactions through the traceless Staudinger ligation .

Molecular Structure Analysis

The molecular structure of 4-Iodobenzophenone and its derivatives has been extensively studied using various analytical techniques. For example, the solid-state structure of 4-iodobenzoic acid, a related compound, has been confirmed by X-ray diffraction, solid-state NMR, and differential scanning calorimetry, revealing its dimerization in the solid state and the presence of strong hydrogen bonds and van der Waals forces between iodine atoms . The crystallographic study of 4,4'-diiodobenzophenone provides insights into its orthorhombic space group and the molecule's symmetry, which is relevant to its phosphorescence emission spectra .

Chemical Reactions Analysis

4-Iodobenzophenone and its analogs participate in various chemical reactions. The iodine atom on the aromatic ring makes it an ideal candidate for cross-coupling reactions, as demonstrated in the synthesis of carbazoles and dibenzofurans from o-iodoanilines and o-iodophenols . Oxidative coupling reactions are also possible, as shown by the formation of 4,4'-dihydroxy-3,3',5,5'-tetraiodobenzophenone from 4-hydroxy-3,5-di-iodophenylpyruvic acid and 4-hydroxy-3,5-di-iodobenzoic acid10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Iodobenzophenone derivatives are influenced by their molecular structure. For instance, the thermotropic liquid crystalline behavior of hexakis(4-iodophenyl)-peri-hexabenzocoronene derivatives has been studied using differential scanning calorimetry, polarized optical microscopy, and wide-angle X-ray diffraction, revealing highly ordered columnar mesophases and superstructures . The crystal phases of 4-methylbenzophenone, a structurally similar compound, have been characterized, showing different nucleation properties in supercooled melts and the presence of both stable and metastable forms . The selective synthesis of 4-hydroxybenzophenone using zeolite H-beta as a catalyst highlights the influence of catalysis on the selectivity and conversion levels in the synthesis of benzophenone derivatives .

Scientific Research Applications

Synthesis and Chemical Applications

4-Iodobenzophenone has been used in the synthesis of functionalized phosphane-containing building blocks suitable for labeling biologically active molecules via the traceless Staudinger ligation. It has been effectively converted into 4-iodobenzoate for subsequent introduction into pharmacologically interesting molecules, illustrating its utility in molecular labeling and modification processes (Mamat & Köckerling, 2014).

Spectroscopic Studies

4-Iodobenzophenone derivatives, such as 4-Chloro-3-iodobenzophenone, have been subjected to vibrational analysis using FT-IR and FT-Raman spectra. Quantum chemical calculations have been utilized to analyze the scaled frequencies, revealing insights into intramolecular interactions and electronic properties of these molecules. These studies showcase the molecule's importance in the field of spectroscopic analysis and quantum chemistry (Prasad, Muthu, & Santhamma, 2017).

Polyvalent Iodine Chemistry

The chemistry of polyvalent iodine compounds, including those related to 4-Iodobenzophenone, has seen significant interest due to their oxidizing properties and environmental friendliness. These compounds are used in various synthetic applications, indicating the molecule's role in advancing synthetic organic chemistry (Zhdankin & Stang, 2008).

Organic Synthesis

4-Iodobenzophenone has also been used in the field of organic synthesis. For instance, it has been involved in Cu(I)-catalyzed intramolecular cyclizations of substituted 2-iodobenzophenones, showcasing its utility in the synthesis of fluorene analogues and the enhancement of reaction yields and times (Haggam, 2013).

properties

IUPAC Name

(4-iodophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAJMURFVZWFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341057
Record name 4-Iodobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzophenone

CAS RN

6136-66-9
Record name 4-Iodobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6136-66-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 57% aqueous HI (3.29 ml, 25 mmol) dissolved in DMSO (25 ml) was added dropwise to a solution of 4-aminobenzophenone (0.986 g, 5 mmol) in a mixture of 25 ml of DMSO and KNO2 (0.851 g, 10 mmol) at 35° C. with agitation. The added mixture was stirred at 35° C. for 10 minutes and then was transferred to a solution containing K2CO3 (5 g) in 100 ml ice-water. The reaction mixture was then taken up in ether, and then the ethereal extracts were washed with water and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure gave the crude 4-iodobenzophenone. The crude product was further purified by column chromatography to obtain 4-iodobenzophenone. The yield determined by gas chromatography was 88% (based on decane as an internal standard).
Name
Quantity
3.29 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.986 g
Type
reactant
Reaction Step Two
[Compound]
Name
KNO2
Quantity
0.851 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
PH Gore, S Thorburn, DJ Weyell - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… 4-Iodobenzophenone. This ketone was isolated from Friedel-Crafts benzoylation reactions (Table 2), as crystals, mp 101-102" (from light petroleum). A 75% yield should be obtainable …
Number of citations: 15 pubs.rsc.org
GW Ebert, WR Klein - The Journal of Organic Chemistry, 1991 - ACS Publications
… 5-Bromo-2-pentanone and 4-iodobenzophenone undergo oxidative addition with activated copper to form 5-cuprio-2-pentanone and 4-cupriobenzophenone, respectively. These, inturn…
Number of citations: 25 pubs.acs.org
M de Kort, J Luijendijk, GA van der Marel… - European Journal of …, 2000 - Wiley Online Library
… Sonogashira coupling[23] of 4-iodobenzophenone (16)[24] with methyl propiolate gave the acetylene derivative 17 in a moderate yield. Alternatively, Heck coupling[25] of iodide 16 with …
BL Freedlander - American Review of Tuberculosis, 1944 - atsjournals.org
… Dibromobenzophenone 2 Iodobenzophenone 4 Iodobenzophenone 4 Methylbenzophenone … per cent), in contrast to 4-iodobenzophenone which did not inhibit in the lowest dilution (20 …
Number of citations: 11 www.atsjournals.org
I Sapountzis, W Lin, CC Kofink… - Angewandte Chemie …, 2005 - Wiley Online Library
Well-matched couples: Functionalized aryl and heteroaryl copper species obtained from the corresponding magnesium derivatives undergo Fe-catalyzed cross-coupling reactions with …
Number of citations: 169 onlinelibrary.wiley.com
M Balkenhohl, DS Ziegler… - Angewandte Chemie …, 2019 - Wiley Online Library
… Next, the diarylzinc species generated from 4-iodobenzophenone was allylated, providing ketone 8 b in 83 % yield. In the case of nitro-substituted aryl iodides, pTol 2 Zn⋅2 LiOR (9) …
Number of citations: 34 onlinelibrary.wiley.com
K Maeyama, T Tsukamoto, M Suzuki… - Polymer …, 2013 - nature.com
… 4-Fluoro-4′-iodobenzophenone (2A) and related halobenzophenones 2B–2E were prepared through AlCl 3 -mediated Friedel–Crafts acylation reaction of fluorobenzene with the …
Number of citations: 5 www.nature.com
K Kikukawa, T Idemoto, A Katayama, K Kono… - Journal of the …, 1987 - pubs.rsc.org
… easily abstract iodine from aryl iodides,20 the presence of (4) in the benzoylation of 4-IC6H4N2BF, (Table 3) can be explained by the iodine abstraction from 4-iodobenzophenone by …
Number of citations: 51 pubs.rsc.org
LW Guo, AR Hajipour, ML Gavala… - Bioconjugate …, 2005 - ACS Publications
The major task in proteomics is to understand how proteins interact with their partners. The photo-cross-linking technique enables direct probing of protein−protein interaction. Here we …
Number of citations: 32 pubs.acs.org
GW Ebert, WL Juda, RH Kosakowski… - The Journal of …, 2005 - ACS Publications
Functionalized arylcopper reagents have been produced in good yields at 25 C from activated copper and the corresponding functionalized aryl iodides without the need of traditional …
Number of citations: 75 pubs.acs.org

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